![molecular formula C23H19NO4S B2998046 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate CAS No. 618389-35-8](/img/structure/B2998046.png)
3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate
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Overview
Description
The compound “3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound with diverse biological activities . Benzothiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Scientific Research Applications
Antimicrobial Applications
Synthesis and Antimicrobial Activity : The synthesis of coumarin-thiazole derivatives has shown significant antimicrobial activity when incorporated into polymers. A study by El‐Wahab et al. (2014) synthesized a coumarin–thiazole derivative, which when incorporated into polyurethane varnishes, exhibited a very good antimicrobial effect against various micro-organisms. This suggests its potential application in antimicrobial coatings, especially for medical devices and surfaces prone to microbial contamination (El‐Wahab, El-Fattah, El-Khalik, Nassar, & Abdelall, 2014).
Cytotoxicity Studies
Evaluation of Cytotoxic Activities : Another area of research involves evaluating the cytotoxic activities of these derivatives. Gomha and Khalil (2012) demonstrated the use of ultrasound irradiation for rapid synthesis of novel series of thiazole derivatives bearing a coumarin nucleus, with some showing potent cytotoxic activity against human keratinocytes. This indicates their potential use in developing cancer therapeutic agents (Gomha & Khalil, 2012).
Novel Compound Synthesis
Facilitating Advanced Compound Synthesis : Research by Jiang, Sun, and Yan (2017) on the diastereoselective synthesis of benzo[d]chromeno[3′,4′:3,4]pyrrolo[2,1-b]thiazoles showcases the innovative methods being developed for creating functionalized compounds. These compounds could have applications ranging from materials science to drug development, demonstrating the versatility of thiazole and coumarin derivatives in synthetic chemistry (Jiang, Sun, & Yan, 2017).
Antitumor Activity : El‐Helw et al. (2019) utilized 6-(benzo[d]thiazol-2-yl)-4-oxo-(4H)-chromene-3-carbaldehyde to construct a series of fused chromone bearing benzothiazole moiety, with some compounds exhibiting significant anticancer activities. This underscores the potential of such derivatives in the development of new anticancer drugs (El‐Helw, Derbala, El-Shahawi, Salem, & Ali, 2019).
Mechanism of Action
Mode of Action
The compound interacts with its target, topoisomerase I, via DNA intercalation . This interaction inhibits the function of topoisomerase I, leading to the disruption of DNA replication and transcription processes . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The result of the compound’s action is the induction of cell apoptosis , particularly in cancer cells . This is achieved through the disruption of DNA replication and transcription, leading to cell cycle arrest and the activation of apoptotic pathways .
properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] cyclohexanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S/c25-21-16-11-10-15(28-23(26)14-6-2-1-3-7-14)12-19(16)27-13-17(21)22-24-18-8-4-5-9-20(18)29-22/h4-5,8-14H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLICBBLDIVLQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate |
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